molecular formula C11H10N2O2 B11639023 2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide CAS No. 4232-53-5

2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide

Cat. No.: B11639023
CAS No.: 4232-53-5
M. Wt: 202.21 g/mol
InChI Key: ZOQNRQZXPOIANN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique bicyclic structure, which includes a quinoxaline core fused with a cyclopentane ring and two oxygen atoms at positions 4 and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then oxidized to introduce the dioxide functionality at positions 4 and 9.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxide groups back to hydroxyl groups or remove them entirely.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the quinoxaline core.

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide is unique due to its specific bicyclic structure and the presence of two oxygen atoms at positions 4 and 9. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

4232-53-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

9-oxido-2,3-dihydro-1H-cyclopenta[b]quinoxalin-4-ium 4-oxide

InChI

InChI=1S/C11H10N2O2/c14-12-8-4-1-2-5-9(8)13(15)11-7-3-6-10(11)12/h1-2,4-5H,3,6-7H2

InChI Key

ZOQNRQZXPOIANN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=O)C3=CC=CC=C3N2[O-]

Origin of Product

United States

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